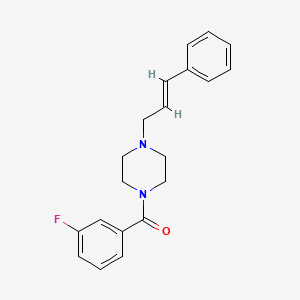![molecular formula C24H19NO2 B5353008 2-{2-[2-(benzyloxy)phenyl]vinyl}-8-quinolinol](/img/structure/B5353008.png)
2-{2-[2-(benzyloxy)phenyl]vinyl}-8-quinolinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[2-(benzyloxy)phenyl]vinyl}-8-quinolinol, commonly known as BVQ, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. BVQ belongs to the class of organic compounds known as quinolines and is known for its unique chemical structure and properties.
Mécanisme D'action
The mechanism of action of BVQ is not fully understood. However, studies have shown that BVQ can induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. It has also been found to inhibit the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Biochemical and Physiological Effects:
BVQ has been found to exhibit significant biochemical and physiological effects. In vitro studies have shown that BVQ can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using BVQ in lab experiments include its unique chemical structure and properties, which make it an ideal candidate for various applications. However, the limitations of using BVQ include its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of BVQ. One potential direction is to further investigate its anti-tumor and anti-inflammatory properties and explore its potential use in the treatment of various diseases. Another potential direction is to study the structure-activity relationship of BVQ and develop more potent analogs with improved properties. Additionally, BVQ can be explored for its potential use in material science and analytical chemistry applications.
In conclusion, BVQ is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its unique chemical structure and properties make it an ideal candidate for various applications, including medicinal chemistry, material science, and analytical chemistry. Further studies are needed to fully understand the mechanism of action of BVQ and explore its potential use in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of BVQ involves the reaction of 2-hydroxy-1,4-naphthoquinone with benzyl phenyl ether in the presence of a catalyst. The resulting product is then subjected to a Wittig reaction with vinyl magnesium bromide to yield BVQ.
Applications De Recherche Scientifique
BVQ has been widely studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, BVQ has been found to exhibit significant anti-tumor and anti-inflammatory properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-[(E)-2-(2-phenylmethoxyphenyl)ethenyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO2/c26-22-11-6-10-20-14-16-21(25-24(20)22)15-13-19-9-4-5-12-23(19)27-17-18-7-2-1-3-8-18/h1-16,26H,17H2/b15-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXZYDWKAXMJOT-FYWRMAATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C=CC3=NC4=C(C=CC=C4O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2/C=C/C3=NC4=C(C=CC=C4O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}isoleucine](/img/structure/B5352929.png)
![1-[(2R)-2-amino-2-cyclohexylacetyl]-4-(4-methyl-1H-pyrazol-1-yl)-4-piperidinecarboxylic acid hydrochloride](/img/structure/B5352937.png)

![9-[(2-butyl-1H-imidazol-4-yl)methyl]-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5352951.png)
![N,N-dimethyl-1-(4-{1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-piperidinyl}phenyl)methanamine](/img/structure/B5352963.png)
![3-benzyl-3-[2-(1,4-diazepan-1-yl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one hydrochloride](/img/structure/B5352966.png)
![N-[4-(acetylamino)phenyl]-2-(2,4-dimethylphenyl)acetamide](/img/structure/B5352974.png)
![methyl 4-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-2-thiophenecarboxylate](/img/structure/B5352980.png)
![N-[(1R*,2R*,4S*)-bicyclo[2.2.1]hept-2-yl]-5-ethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5353001.png)
![6-[2-(3-pyrrolidinyl)benzoyl]-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride](/img/structure/B5353015.png)

![N-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-2,6-dihydroxybenzamide](/img/structure/B5353032.png)
![N-(2-(3,4-dimethoxyphenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5353040.png)
![5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5353047.png)
